5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one
Description
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a chloromethyl group at position 5 and a branched 2-methylpropyl (isobutyl) group at position 3 of the oxazolidin-2-one heterocycle. Oxazolidinones are a class of five-membered heterocyclic compounds with diverse biological and synthetic applications, including antimicrobial, muscle relaxant, and enzyme-inhibitory activities . The chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the isobutyl group contributes steric bulk and lipophilicity, influencing pharmacokinetic properties.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
IXBURHCJBXFWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(OC1=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylpropyl)-1,3-oxazolidin-2-one with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxazolidinone N-oxides.
Reduction: Formation of hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that oxazolidinones, including 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one, exhibit antimicrobial properties. They are particularly effective against Gram-positive bacteria due to their mechanism of action, which involves inhibiting protein synthesis by binding to the bacterial ribosome.
Case Study: Efficacy Against Resistant Strains
A study demonstrated that derivatives of oxazolidinones were effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural modifications enhance its potency and selectivity towards bacterial ribosomes, making it a candidate for developing new antibiotics targeting resistant strains .
Agricultural Applications
Fungicidal Properties
The compound has shown promise in controlling plant diseases caused by fungal pathogens. Its application can lead to systemic protection within plants, effectively managing diseases such as those caused by Phytophthora species.
Case Study: Control of Fungal Infections in Cotton
In greenhouse trials, cotton seeds treated with this compound exhibited a significant increase in germination rates compared to untreated seeds when exposed to Pythium spp. The treated seeds had an emergence rate of 88%, while untreated seeds failed to germinate .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The oxazolidinone ring may also interact with specific molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one with analogous compounds:
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Lipophilicity : Isobutyl and cyclohexyl groups increase logP values, improving membrane permeability.
- Electron-Withdrawing Groups : Chlorine and fluorine enhance electrophilicity and metabolic resistance .
- Steric Hindrance : Bulky substituents (e.g., cyclohexyl) reduce enzymatic degradation but may limit target accessibility.
Biological Activity
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activity, particularly in agricultural applications as a fungicide. This article explores its biological activity, including mechanisms of action, efficacy against pathogens, and relevant case studies.
- Chemical Formula: C₈H₁₁ClN₂O₂
- Molecular Weight: 191.65 g/mol
- CAS Number: 1934764-40-5
The biological activity of this compound primarily involves its efficacy as a fungicide. The compound exhibits systemic properties that allow it to penetrate plant tissues and provide protection against various fungal and bacterial pathogens. The mode of action includes:
- Inhibition of Pathogen Growth: The compound disrupts the metabolic processes of pathogens, leading to reduced growth and viability.
- Systemic Protection: When applied to soil or plant surfaces, it can move within the plant, offering protection even to untreated parts.
Efficacy Against Plant Pathogens
Research indicates that this oxazolidinone derivative is effective against several significant plant pathogens, including:
| Pathogen | Type | Effectiveness |
|---|---|---|
| Phytophthora infestans | Fungal | High |
| Plasmopara viticola | Fungal | Moderate |
| Pythium spp. | Fungal | High |
| Agrobacterium tumefaciens | Bacterial | Moderate |
| Xanthomonas vesicatoria | Bacterial | High |
Case Studies
-
Fungal Disease Control in Rice:
A study demonstrated that this compound effectively controlled rice diseases such as blast and brown spot when applied preventively or curatively. The application method involved treating the soil or directly applying the compound to infected areas . -
Field Trials on Tomato Plants:
In field trials conducted on tomato plants infected with Pythium spp., the compound showed a significant reduction in disease severity compared to untreated controls. The systemic nature of the compound allowed for protection of non-treated leaves . -
Comparative Study with Other Fungicides:
A comparative study evaluated the effectiveness of this oxazolidinone against other common fungicides. Results indicated that it provided comparable or superior control over certain fungal pathogens, suggesting its potential as a viable alternative in integrated pest management strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
